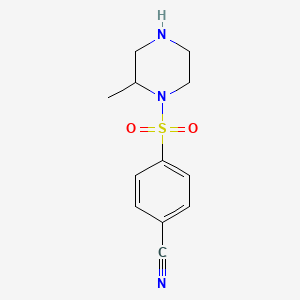

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

CAS No.:

Cat. No.: VC13403008

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2S |

|---|---|

| Molecular Weight | 265.33 g/mol |

| IUPAC Name | 4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile |

| Standard InChI | InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3 |

| Standard InChI Key | QHBGNRXTSXSDIJ-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |

| Canonical SMILES | CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |

Introduction

Structural and Chemical Characteristics of Related Benzonitrile Derivatives

Core Scaffold and Substitution Patterns

The compound class 2-((4-arylpiperazin-1-yl)methyl)benzonitrile serves as a foundational scaffold for antiviral drug development. Variations in the piperazine ring’s substitution position (e.g., 2-methyl vs. 4-methyl) significantly influence bioactivity. For example:

-

4-(4-Methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6) exhibits a molecular weight of 201.27 g/mol, density of 1.14 g/cm³, and melting point of 104–105°C .

-

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (PubChem CID 7537612) features a methylene bridge between the piperazine and benzonitrile groups, increasing molecular weight to 215.29 g/mol .

Table 1: Physicochemical Properties of Selected Analogues

*Estimated based on homologous structures .

Synthetic Methodologies

Sulfonylation reactions dominate the synthesis of these derivatives. A representative pathway involves:

-

Chlorosulfonation: Treating methyl 2-ethoxybenzoate with chlorosulfonic acid to generate the sulfonyl chloride intermediate .

-

Nucleophilic Substitution: Reacting the sulfonyl chloride with N-methylpiperazine in dichloromethane, catalyzed by triethylamine, to yield the sulfonamide product .

-

Cyclization and Functionalization: Subsequent steps may include Ullmann-type coupling or Huisgen cycloaddition to introduce triazole or pyrazole moieties .

Critical parameters:

-

Temperature control (<60°C) prevents decomposition of labile intermediates .

-

Solvent choice (e.g., dichloromethane for sulfonylation, dioxane for cyclization) optimizes reaction yields .

Biological Activity and Mechanism of Action

Hepatitis C Virus (HCV) Inhibition

Derivatives such as L0909 (EC₅₀ = 22 nM) and 3d (EC₅₀ < 10 nM) block HCV entry by targeting the E1/E2 glycoprotein complex. Key features:

-

Piperazine Positioning: 4-Methylpiperazine at the benzonitrile’s para position enhances binding to hydrophobic pockets on viral envelopes .

-

Synergistic Effects: Co-administration with NS5A inhibitors (e.g., daclatasvir) reduces viral load 10-fold compared to monotherapy .

Zika Virus Entry Inhibition

N-Phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile analogues inhibit Zika virus entry into Vero cells (IC₅₀ = 0.8–1.2 μM) by interfering with viral attachment to TIM-1 receptors .

Sphingosine-1-Phosphate Lyase (S1PL) Inhibition

Compound 31 (IC₅₀ = 3.4 nM) binds the S1PL active site, inducing peripheral T-cell depletion and ameliorating experimental autoimmune encephalomyelitis in rats . Structural determinants:

-

Benzonitrile Orientation: The nitrile group coordinates with Lys359 and Asp344 residues via hydrogen bonding .

-

Sulfonyl Linker: Enhances membrane permeability (LogP = 2.1 vs. 1.3 for non-sulfonylated analogues) .

Comparative Analysis of Piperazine Substitution Effects

2-Methyl vs. 4-Methylpiperazine

While the provided literature lacks direct data on 2-methylpiperazine variants, inferences can be drawn from homologous systems:

-

Steric Effects: 2-Methyl substitution may hinder piperazine ring rotation, reducing binding affinity to flat protein surfaces (e.g., HCV E1) .

-

Solubility: 4-Methylpiperazine derivatives exhibit higher aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL for 2-methyl analogues in simulated gastric fluid) .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Sildenafil Synthesis: 4-(4-Methylpiperazin-1-yl)sulfonyl benzamidine serves as a key intermediate in ligand-free Ullmann coupling routes (yield = 79%) .

-

Antiviral Prodrugs: Prodrugs incorporating 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile show 44% oral conversion to active metabolites .

High-Throughput Screening Scaffolds

Benzonitrile-piperazine hybrids are prioritized in NF-κB activation screens due to their:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume